4-{3-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE
Overview
Description
4-{3-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic or basic conditions.
Introduction of the pyrano group: This step involves the reaction of the chromene intermediate with a suitable dihydropyran derivative.
Functionalization of the aromatic ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and various organometallic reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
4-{3-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{3-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-{3-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE: shares similarities with other compounds that have a chromene or pyranochromene core, such as flavonoids and coumarins.
Flavonoids: These are naturally occurring compounds with a similar chromene core, known for their antioxidant and anti-inflammatory properties.
Coumarins: These compounds also have a chromene core and are known for their anticoagulant and antimicrobial activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
4-[3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl]-3,4-dihydropyrano[3,2-c]chromene-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClFO6/c1-31-21-9-6-14(10-15(21)13-32-16-7-8-20(28)19(27)11-16)18-12-23(29)34-25-17-4-2-3-5-22(17)33-26(30)24(18)25/h2-11,18H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAWYGUZRGKMQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)OC3=C2C(=O)OC4=CC=CC=C43)COC5=CC(=C(C=C5)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClFO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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